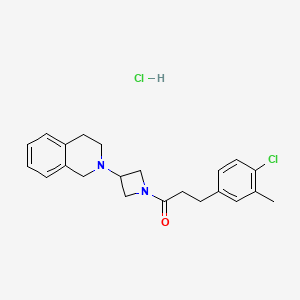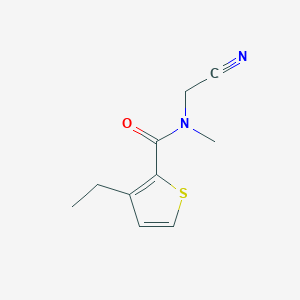
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiophene derivative that has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and proteins involved in cancer cell proliferation and inflammation. Additionally, this compound has been shown to exhibit antimicrobial activity by disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. Inflammation studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity by disrupting cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized in high yields and is suitable for various biochemical and physiological studies. However, one limitation of using this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects on certain cell lines. Therefore, caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide research. One potential direction is the investigation of its potential use as a chemotherapeutic agent for cancer treatment. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential use as an anti-inflammatory, antibacterial, and antifungal agent. Furthermore, research could be conducted to optimize the synthesis method of this compound to increase its yield and purity.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide involves the reaction of 3-ethylthiophene-2-carboxylic acid with cyanomethyl chloride in the presence of a base. The resulting product is then treated with methylamine to obtain the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in cancer research, as it exhibits anti-proliferative effects on cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-3-8-4-7-14-9(8)10(13)12(2)6-5-11/h4,7H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSDBAZOWLJODG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1)C(=O)N(C)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


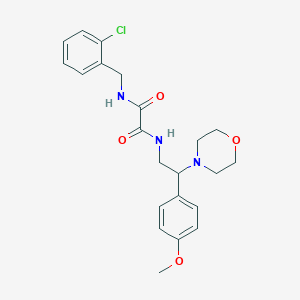
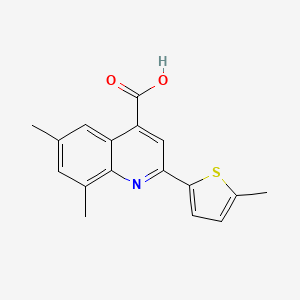
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)
![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)
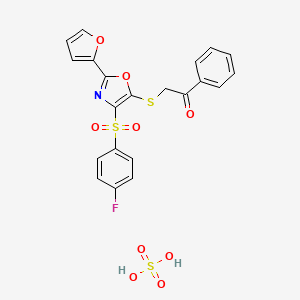
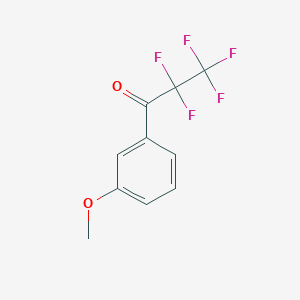
![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)
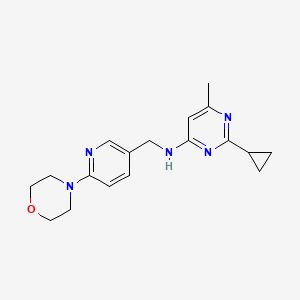
![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)

![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)

